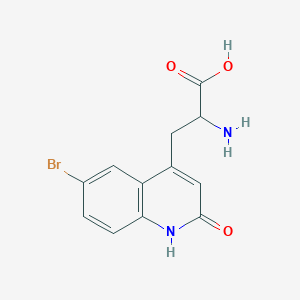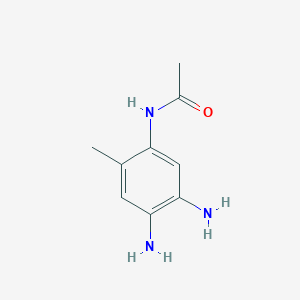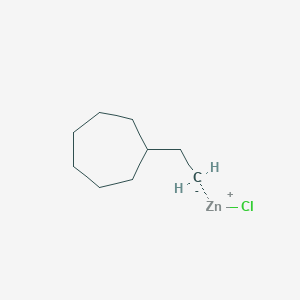
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is an organic compound with the molecular formula C12H11BrN2O3. This compound is notable for its unique structure, which includes a quinoline moiety substituted with a bromine atom and an amino acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The bromine atom and amino acid side chain may enhance its binding affinity and specificity to these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in functional groups, leading to varied applications and properties.
Uniqueness: The presence of the bromine atom in 2-Amino-3-(6-bromo-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11BrN2O3 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
2-amino-3-(6-bromo-2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-1-2-10-8(5-7)6(4-11(16)15-10)3-9(14)12(17)18/h1-2,4-5,9H,3,14H2,(H,15,16)(H,17,18) |
Clé InChI |
QWUOQVLEQGDJAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)





